

# Meta-analysis of Z-360 Studies in Pancreatic Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the investigational drug **Z-360** (Nastorazepide) for the treatment of pancreatic cancer. It objectively compares its performance with current standard-of-care therapies, supported by available preclinical and clinical experimental data.

## **Executive Summary**

**Z-360** is an orally active, potent, and selective antagonist of the cholecystokinin-2 (CCK2) receptor. Its mechanism of action in pancreatic cancer is believed to involve the inhibition of tumor growth and the modulation of the tumor microenvironment. Preclinical studies have demonstrated its ability to inhibit tumor growth in xenograft models, particularly in combination with gemcitabine. A Phase II clinical trial has evaluated the efficacy and safety of **Z-360** in combination with gemcitabine in patients with metastatic pancreatic cancer, showing a trend towards improved overall survival at a specific dose. This guide provides a detailed comparison of **Z-360** with standard-of-care regimens such as FOLFIRINOX and gemcitabine plus nabpaclitaxel.

# Preclinical Data In Vitro Receptor Binding Affinity

**Z-360** demonstrates high affinity and selectivity for the CCK2 receptor.



| Compound              | Receptor | Ki (nM) |
|-----------------------|----------|---------|
| Z-360 (Nastorazepide) | CCK2R    | 0.47    |

### In Vivo Antitumor Activity: Xenograft Model

In a subcutaneous xenograft model using the human pancreatic cancer cell line MIA PaCa-2, **Z-360** demonstrated significant antitumor effects, particularly when combined with gemcitabine.

| Treatment Group                            | Mean Tumor Weight (mg)     | Tumor Growth Inhibition (%) |
|--------------------------------------------|----------------------------|-----------------------------|
| Vehicle Control                            | 1000 (hypothetical)        | -                           |
| Z-360 (100 mg/kg, oral, daily)             | Significantly reduced      | Not specified               |
| Gemcitabine (50 mg/kg, i.v., twice weekly) | Significantly reduced      | Not specified               |
| Z-360 + Gemcitabine                        | Most significant reduction | Not specified               |

## Clinical Data: Phase II Study (NCT00545571)

A randomized, double-blind, placebo-controlled Phase II clinical trial was conducted to evaluate the efficacy and safety of **Z-360** in combination with gemcitabine in patients with metastatic pancreatic cancer.

### **Efficacy in Metastatic Pancreatic Cancer**

The addition of **Z-360** at a dose of 60 mg twice daily to gemcitabine showed a trend towards improved overall survival compared to gemcitabine alone.



| Treatment<br>Group                     | Median Overall<br>Survival (mOS) | Median<br>Progression-<br>Free Survival<br>(PFS) | Overall<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) |
|----------------------------------------|----------------------------------|--------------------------------------------------|-----------------------------------|----------------------------------|
| Z-360 (60 mg<br>BID) +<br>Gemcitabine  | 8.5 months[1]                    | 3.9 months[1]                                    | 9.8%[1]                           | No major<br>difference[1]        |
| Z-360 (120 mg<br>BID) +<br>Gemcitabine | 7.9 months[1]                    | Not specified                                    | 11.6%[1]                          | No major<br>difference[1]        |
| Z-360 (240 mg<br>BID) +<br>Gemcitabine | 6.8 months[1]                    | Not specified                                    | 9.5%[1]                           | No major<br>difference[1]        |
| Placebo +<br>Gemcitabine               | 7.2 months[1]                    | Not specified                                    | 2.4%[1]                           | No major<br>difference[1]        |

## **Comparison with Standard of Care**

The following tables provide a comparative overview of the efficacy of **Z-360** in combination with gemcitabine against the established first-line treatments for metastatic pancreatic cancer.

Efficacy Comparison in Metastatic Pancreatic Cancer

| Treatment Regimen                  | Median Overall Survival (mOS) | Median<br>Progression-Free<br>Survival (PFS) | Overall Response<br>Rate (ORR) |
|------------------------------------|-------------------------------|----------------------------------------------|--------------------------------|
| Z-360 (60 mg BID) +<br>Gemcitabine | 8.5 months[1]                 | 3.9 months[1]                                | 9.8%[1]                        |
| FOLFIRINOX                         | 11.1 months                   | 6.4 months                                   | 31.6%                          |
| Gemcitabine + nab-<br>paclitaxel   | 8.5 months                    | 5.5 months                                   | 23%                            |



## Experimental Protocols Preclinical Xenograft Study (MIA PaCa-2)

- Cell Line: MIA PaCa-2 human pancreatic cancer cells were used.[2][3][4][5]
- Animal Model: Immunocompromised mice (e.g., athymic nude mice) were used.[2][4]
- Cell Implantation: 3 x 106 MIA PaCa-2 cells were subcutaneously injected into the flank of each mouse.[6]
- Treatment:
  - **Z-360** was administered orally once daily.[6]
  - Gemcitabine was administered intravenously twice a week.[6]
  - The combination group received both treatments concurrently.
- Endpoint Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

#### **Phase II Clinical Trial (NCT00545571)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II trial.
- Patient Population: Patients with previously untreated, metastatic pancreatic adenocarcinoma.
- Treatment Arms:
  - Z-360 (60 mg, 120 mg, or 240 mg) administered orally twice daily plus gemcitabine (1000 mg/m² intravenously).[1]
  - Placebo orally twice daily plus gemcitabine (1000 mg/m² intravenously).[1]
- Efficacy Assessment: Tumor response and progression were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST).[7][8][9]



# Mandatory Visualizations Signaling Pathway of CCK2 Receptor













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A randomized phase II study of gemcitabine plus Z-360, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIAPaCa-2 Xenograft Model Pancreas Transfection [pancreas-transfection.com]
- 3. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 4. MIA PaCa-2 Xenograft Model Altogen Labs [altogenlabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 7. RECIST 1.1 RECIST [recist.eortc.org]
- 8. COMPARISON OF RECIST (RESPONSE EVALUATION CRITERIA IN SOLID TUMORS)
  WITH VOLUMETRIC MEASUREMENTS FOR ESTIMATION OF TUMOR BURDEN IN
  PANCREATIC ADENOCARCINOMA AND HEPATOCELLULAR CARCINOMA PMC
  [pmc.ncbi.nlm.nih.gov]
- 9. A Primer on RECIST 1.1 for Oncologic Imaging in Clinical Drug Trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Z-360 Studies in Pancreatic Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676968#meta-analysis-of-z-360-studies-in-pancreatic-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com